1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,5-dimethylpyrrole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar structure but different substitution pattern on the pyrrole ring.
2-Acetylpyrrole: Lacks the additional methyl groups present in this compound.
1-(1H-pyrrol-2-yl)ethanone: The parent compound without any methyl substitutions
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-(1,5-Dimethyl-1H-pyrrol-2-yl)ethanone is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H11NO and a molecular weight of approximately 151.18 g/mol. The compound features a pyrrole ring, which is known for its diverse biological properties, making it a suitable candidate for drug development and medicinal chemistry.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.
Anticancer Activity
Research indicates that pyrrole derivatives exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown strong inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. A study demonstrated that certain pyrrole derivatives inhibited the growth of cancer cell lines at nanomolar concentrations by disrupting microtubule dynamics .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound can interact with enzymes such as dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells. Molecular docking studies have shown favorable binding interactions with DHFR active sites .
- Cellular Signaling Modulation : The presence of the pyrrole ring allows interaction with cellular membranes and receptors, potentially influencing signaling pathways involved in cell growth and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from this compound:
Properties
CAS No. |
35250-69-2 |
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Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-6-4-5-8(7(2)10)9(6)3/h4-5H,1-3H3 |
InChI Key |
BOMRWYWTTXXRQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)C |
Origin of Product |
United States |
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